tert-Butyl 3-cyanopiperazine-1-carboxylate chemical properties and structure
tert-Butyl 3-cyanopiperazine-1-carboxylate chemical properties and structure
An In-depth Technical Guide to tert-Butyl 3-cyanopiperazine-1-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 3-cyanopiperazine-1-carboxylate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, structure, synthesis, and critical applications, offering field-proven insights into its utility in modern medicinal chemistry.
Introduction: A Versatile Scaffold in Medicinal Chemistry
Tert-butyl 3-cyanopiperazine-1-carboxylate is a bifunctional molecule featuring a piperazine core. The strategic placement of a cyano group and a tert-butoxycarbonyl (Boc) protecting group makes it an exceptionally valuable intermediate in the synthesis of complex pharmaceutical compounds.[1][2] The piperazine ring is a common motif in many marketed drugs due to its ability to improve physicochemical properties such as solubility and basicity, which can enhance bioavailability.[3][4]
The Boc group serves as a crucial protecting element for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen or modifications of the cyano group. This controlled reactivity is paramount in multi-step synthetic campaigns, preventing unwanted side reactions and streamlining the path to the target molecule.[1] The cyano group itself is a versatile functional handle; it can act as a key pharmacophoric element, a bioisostere for other functional groups, or be chemically transformed into amines, amides, or carboxylic acids, further expanding the synthetic possibilities.
Core Chemical Properties and Molecular Structure
The unique arrangement of functional groups in tert-butyl 3-cyanopiperazine-1-carboxylate dictates its chemical behavior and applications.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 859518-35-7 | [5] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [5] |
| Molecular Weight | 210.27 g/mol | [5][6] |
| Appearance | Typically a solid or oil | N/A |
| Solubility | Soluble in organic solvents like DMSO | [7] |
Molecular Structure Analysis
The structure of tert-butyl 3-cyanopiperazine-1-carboxylate is defined by three key components:
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Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This core structure is a privileged scaffold in medicinal chemistry.[3]
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Tert-butoxycarbonyl (Boc) Group: Attached to the nitrogen at the 1-position, this bulky protecting group deactivates the nitrogen, preventing it from participating in nucleophilic or basic reactions. It can be readily removed under acidic conditions, a standard procedure in organic synthesis.
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Cyano (Nitrile) Group: Located at the 3-position, this electron-withdrawing group influences the reactivity of the piperazine ring. It is a valuable precursor for various other functional groups.
Synthesis and Reaction Pathways
The synthesis of piperazine derivatives often involves multi-step processes that require careful control of protecting groups. A common strategy for preparing tert-butyl 3-cyanopiperazine-1-carboxylate would involve the protection of a commercially available piperazine derivative, followed by the introduction of the cyano group.
A representative synthetic approach is outlined below. The causality behind this workflow is rooted in the principles of selective protection and functional group manipulation, which are cornerstones of modern organic synthesis.
General Synthetic Workflow
A plausible synthetic route starts from a suitable piperazine precursor. The key steps involve:
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Boc Protection: The piperazine starting material is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect one of the nitrogen atoms. This step is crucial for directing subsequent reactions to the other nitrogen or a different position on the ring.
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Introduction of the Cyano Group: This can be achieved through various methods, such as nucleophilic substitution on a suitable precursor (e.g., a 3-halo-piperazine derivative) with a cyanide salt.
Applications in Drug Discovery and Development
This compound is not just a laboratory curiosity; it is a key building block in the development of novel therapeutics. Its utility stems from the combination of the pharmacologically relevant piperazine scaffold and the synthetically versatile cyano and Boc groups.[4][8]
Role as a Pharmaceutical Intermediate
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Scaffold for Diverse Libraries: The molecule serves as a starting point for creating libraries of compounds for high-throughput screening. The unprotected nitrogen can be functionalized with a wide variety of substituents, while the cyano group can be converted to other functionalities, leading to a diverse set of molecules.
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Synthesis of Bioactive Molecules: It is used in the synthesis of specific drug candidates. For instance, piperazine derivatives are integral to drugs targeting central nervous system (CNS) disorders, infectious diseases, and cancer.[3][4] The chirality that can be present at the 3-position also makes it a valuable component for creating enantiomerically pure drugs.[1]
Spectroscopic Profile
Characterization of tert-butyl 3-cyanopiperazine-1-carboxylate relies on standard spectroscopic techniques. While specific spectra depend on the exact conditions and instrument, the expected features are as follows:
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¹H NMR: The spectrum would show a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. The protons on the piperazine ring would appear as a series of multiplets in the 2.5-4.0 ppm region.
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¹³C NMR: Key signals would include those for the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the nitrile carbon (~118-122 ppm), and the carbons of the piperazine ring.
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IR Spectroscopy: The infrared spectrum would be distinguished by a sharp, strong absorption band for the C≡N stretch of the nitrile group around 2240 cm⁻¹ and a strong carbonyl (C=O) stretch from the Boc group around 1690 cm⁻¹.
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Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling tert-butyl 3-cyanopiperazine-1-carboxylate and its derivatives.
-
General Hazards: Related compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[9][10] It may also cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[11][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[11][13]
Conclusion
Tert-butyl 3-cyanopiperazine-1-carboxylate stands out as a high-value chemical intermediate for the pharmaceutical and life sciences industries. Its well-defined structure, featuring a strategically protected piperazine ring and a versatile cyano group, provides a robust platform for the synthesis of novel and complex molecules. The principles of chemical protection and controlled functionalization embodied by this compound are fundamental to the efficient construction of potential drug candidates, making it an indispensable tool for medicinal chemists. As drug discovery continues to demand more sophisticated and specific molecular architectures, the importance of such well-designed building blocks will only continue to grow.
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